A-1331852 is a selective, orally bioavailable, small-molecule inhibitor of the BCL-XL protein. [] BCL-XL is an anti-apoptotic protein belonging to the BCL-2 family, which plays a crucial role in regulating apoptosis, a form of programmed cell death. A-1331852 functions as a BH3 mimetic, mimicking the action of pro-apoptotic BCL-2 family members to induce apoptosis in cells that rely on BCL-XL for survival. This compound is primarily used in pre-clinical research to explore BCL-XL's role in various cellular processes and evaluate its potential as a therapeutic target in different diseases, particularly cancer.
A-1331852 is a first-in-class, orally active inhibitor of B-cell lymphoma-extra large protein (BCL-XL), a member of the BCL-2 family of proteins. This compound has been developed to selectively induce apoptosis in BCL-XL-dependent tumor cells, making it a promising candidate in cancer therapy, particularly for solid tumors. The discovery and optimization of A-1331852 were driven by structure-based drug design, focusing on improving oral bioavailability while maintaining potency and selectivity compared to its predecessor, A-1155463 .
The synthesis of A-1331852 involved several strategic modifications to the A-1155463 scaffold. Key steps included:
The synthetic pathway utilized standard organic chemistry techniques, including:
A-1331852 features a complex molecular structure characterized by:
Key structural data include:
The structural modifications aimed at optimizing pharmacokinetic properties while ensuring robust interactions with the target protein .
A-1331852 primarily functions through its ability to inhibit BCL-XL, leading to apoptosis in cancer cells. Notable chemical reactions include:
The compound's mechanism involves competitive inhibition where A-1331852 competes with pro-apoptotic proteins for binding sites on BCL-XL. This interaction prevents BCL-XL from sequestering pro-apoptotic factors, thereby promoting cell death in cancerous cells .
A-1331852 induces apoptosis through several key processes:
Experimental data show that A-1331852 effectively induces apoptosis in various cancer cell lines at nanomolar concentrations, demonstrating its potency as a therapeutic agent .
A-1331852 exhibits several notable physical properties:
Chemical stability studies indicate that A-1331852 maintains integrity under physiological conditions (pH 7.4) for extended periods, reducing concerns regarding hydrolysis or degradation during administration .
A-1331852 has significant potential applications in scientific research and clinical settings:
Future clinical trials are expected to further elucidate its efficacy and safety profile in human subjects, paving the way for new treatment paradigms in oncology .
A-1331852 (CAS 1430844-80-6) is a small-molecule inhibitor with the chemical formula C₃₈H₃₈N₆O₃S and a molecular weight of 658.81 g/mol [1] [9]. It belongs to the class of BH3 mimetics, characterized by their ability to mimic the BH3 domain of pro-apoptotic proteins. A-1331852 exhibits exceptional binding affinity for BCL-XL, with a dissociation constant (Ki) of <0.01 nM, making it one of the most potent inhibitors in its class [3] [7]. Its selectivity profile is well-documented:
Target Protein | Ki (nM) | Selectivity vs. BCL-XL |
---|---|---|
BCL-XL | <0.01 | 1x (reference) |
BCL-2 | 6 | 600-fold less potent |
BCL-W | 4 | 400-fold less potent |
MCL-1 | 142 | 14,200-fold less potent |
Table 1: Selectivity profile of A-1331852 against anti-apoptotic BCL-2 family proteins [3] [7] [10]
The compound demonstrates favorable drug-like properties, including oral bioavailability and stability in physiological conditions (pH 7.4). It is soluble in DMSO (>50 mg/mL) but insoluble in water or ethanol [3] [9]. Its pharmacokinetic profile enables in vivo efficacy studies, with significant tumor growth inhibition observed at 25 mg/kg via oral administration in xenograft models [7] [9].
A-1331852 induces apoptosis by selectively antagonizing BCL-XL, an anti-apoptotic protein that sequesters pro-apoptotic factors like BIM and BAX. By disrupting BCL-XL–BIM complexes, it triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation [3] [6]. Key mechanistic insights include:
The development of A-1331852 represents an evolutionary step in targeting anti-apoptotic BCL-2 proteins:
Compound | Primary Targets | Clinical Limitations | Advancements with A-1331852 |
---|---|---|---|
Navitoclax | BCL-2, BCL-XL | Thrombocytopenia, neutropenia | BCL-XL selectivity avoids BCL-2 toxicity |
Venetoclax | BCL-2 | Ineffective in BCL-XL-driven tumors | Targets BCL-XL-specific solid tumors |
A-1155463 (precursor) | BCL-XL | Poor solubility, low oral bioavailability | Optimized for oral dosing and in vivo efficacy |
Table 2: Key BCL-2 family inhibitors and the rationale for A-1331852 development [6] [9]
A-1331852’s selectivity enables its use as a tool compound for validating BCL-XL as a target in diverse cancers, including CRC, lymphoma, and senescent cell-associated diseases [2] [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7